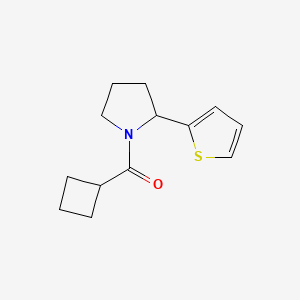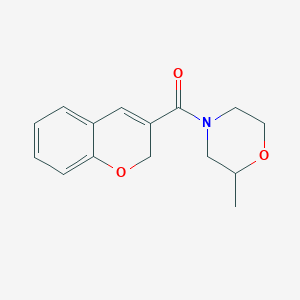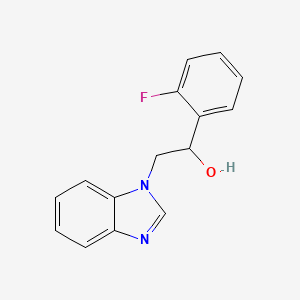
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is an organic compound that features a benzimidazole ring attached to a fluorophenyl group via an ethanol linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Linking via Ethanol: The final step involves the formation of the ethanol linker, which can be achieved through a Grignard reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetone or 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)acetic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the fluorophenyl group can enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-(1-Benzimidazolyl)-1-phenylethanol: Lacks the fluorine atom, which may affect its binding properties and biological activity.
2-(1-Benzimidazolyl)-1-(4-fluorophenyl)ethanol: The fluorine atom is positioned differently, which can influence its chemical reactivity and interactions.
Uniqueness
2-(1-Benzimidazolyl)-1-(2-fluorophenyl)ethanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly impact its chemical and biological properties. This makes it a valuable compound for targeted research and applications.
特性
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O/c16-12-6-2-1-5-11(12)15(19)9-18-10-17-13-7-3-4-8-14(13)18/h1-8,10,15,19H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMFTUGSUUZVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NC3=CC=CC=C32)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
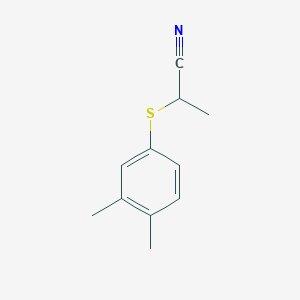
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488288.png)
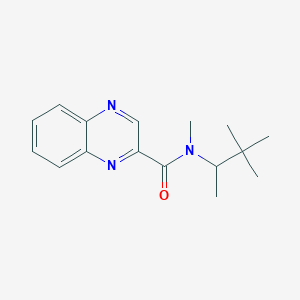
![[1-(3-acetylanilino)-1-oxopropan-2-yl] (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7488299.png)
![[1-(2,3-dihydro-1H-inden-5-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7488306.png)
![N-(2-bromophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488308.png)
![N-(5-acetamido-2-fluorophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488324.png)
![2-[2-(Azetidin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7488327.png)
![1-[2-(4-Methylphenyl)pyrrolidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7488332.png)
![2-[6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-[1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B7488339.png)
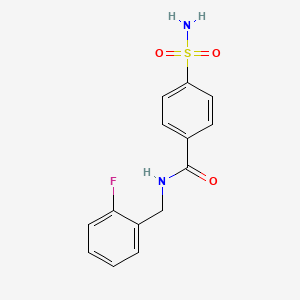
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7488366.png)
